N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-9-6-7-10(18)8-13(9)20-17(23)14-15(21)11-4-2-3-5-12(11)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCVMSJNKWZLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-2-methylaniline, which is then reacted with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Antibacterial Applications
Quinoline derivatives, including N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, have been extensively studied for their antibacterial properties. These compounds act primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
Case Study: Inhibition of E. coli
Research has shown that derivatives of this compound exhibit potent activity against various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. For instance, a study demonstrated that certain quinoline derivatives could inhibit cell growth in these bacteria with minimal resistance development observed in efflux-deficient strains .
| Compound | Target Bacteria | MIC (µg/mL) | Observations |
|---|---|---|---|
| Compound 4 | E. coli | 0.5 | Effective against resistant strains |
| Compound 5 | K. pneumoniae | 1.0 | Comparable to existing antibiotics |
Antiviral Applications
This compound has shown potential as an antiviral agent, particularly against Hepatitis B Virus (HBV).
Case Study: Inhibition of HBV Replication
In vitro studies revealed that derivatives of 4-hydroxyquinoline demonstrated significant inhibition of HBV replication at concentrations as low as 10 µM. Molecular docking simulations suggested that these compounds interact effectively with viral proteins involved in replication .
| Compound | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HBV | 10 | Inhibits viral polymerase |
| Compound B | HBV | 8 | Disrupts viral entry |
Anticancer Applications
The anticancer potential of this compound is attributed to its ability to inhibit the c-Myc/Max/DNA complex formation, which is crucial for cancer cell proliferation.
Case Study: Inhibition of Tumor Growth
A study highlighted that quinoline derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism involves the downregulation of c-Myc target genes essential for cell cycle progression .
| Compound | Cancer Type | Tumor Reduction (%) | Pathway Targeted |
|---|---|---|---|
| Compound C | Breast Cancer | 70% | c-Myc pathway |
| Compound D | Lung Cancer | 65% | Apoptosis induction |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications and Pharmacological Activity
The analgesic activity of 4-hydroxyquinolin-2-one derivatives is influenced by substituents on the quinoline core and the carboxamide side chain. Key analogs and their properties are summarized below:
Key Observations:
- Methoxy Groups: The introduction of 6,7-dimethoxy groups (as in the 3-pyridylmethyl analog) enhances analgesic activity, achieving 75.3% inhibition of acetic acid-induced writhing in mice at 20 mg/kg . However, substituents on the quinoline ring generally exhibit a weaker influence on activity compared to the carboxamide side chain .
- Halogen Substitution : The 5-chloro group in the phenyl or pyridyl moiety (e.g., in IV, R = 5-Cl) correlates with heightened analgesic potency, likely due to improved receptor binding or metabolic stability .
- Core Modifications: Hexahydroquinoline derivatives (e.g., compound 16) show increased potency but face challenges like polymorphism, which affects reproducibility in pharmacological studies .
Structural Flexibility and Patent Considerations
Structural flexibility in this class is exemplified by substitutions such as allyl (), hexyl (), or phenyl () groups at position 1 of the quinoline core. However, prior patent claims for certain analogs (e.g., amides 14k–r) as antitubercular agents may limit their repurposing as analgesics . This underscores the importance of novel substitutions, such as the 5-chloro-2-methylphenyl group, to circumvent existing intellectual property barriers.
Biological Activity
N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, a derivative of the quinoline family, has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a quinoline backbone with a carboxamide functional group and a chloro-substituted aromatic ring. Its structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that quinoline derivatives possess significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures exhibited activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| 13c | 6.55 | Antitubercular |
| 13d | 7.11 | Antitubercular |
| Ethambutol | 4.89 | Antitubercular |
These results indicate that this compound may exhibit similar or enhanced activity compared to established drugs like ethambutol .
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. The compound's structural features suggest it may interact with various cellular pathways involved in cancer progression. For example, derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies reported IC50 values indicating significant cytotoxicity at low concentrations:
Antiviral Activity
Quinoline derivatives have also been evaluated for their antiviral properties. A study focusing on the inhibition of HIV replication indicated that certain derivatives could block integrase activity, although the specific compound this compound requires further investigation to confirm its efficacy against viral targets .
Case Studies and Research Findings
- Antiviral Study : A series of quinoline derivatives were tested for antiviral activity against HIV. The study revealed that while some compounds showed moderate activity, none achieved significant inhibition at concentrations below 100 µM . Further research is needed to explore modifications to enhance efficacy.
- Antimicrobial Evaluation : A comparative study of various quinoline derivatives highlighted the importance of substituents on the aromatic rings in enhancing antimicrobial activity. The presence of electron-withdrawing groups significantly improved the effectiveness against resistant bacterial strains .
- Cytotoxicity Assessment : In vitro assays assessed the cytotoxicity of several derivatives against human cell lines. The results indicated that many compounds maintained a favorable selectivity index, suggesting low toxicity to normal cells while effectively targeting malignant cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step route:
Cyclization : Formation of the quinoline core via acid-catalyzed cyclization of substituted anilines.
Amide Coupling : Reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 5-chloro-2-methylaniline using carbodiimide coupling agents (e.g., EDC/HOBt).
Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity, verified by HPLC .
- Key Considerations : Optimize reaction temperature (70–90°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxy group .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions (e.g., chloro, methyl, hydroxy) via chemical shifts (e.g., δ 12.1 ppm for 4-OH) .
- Elemental Analysis : Validate empirical formula (C₁₈H₁₄ClN₂O₃) with ≤0.3% deviation .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 345.0643 .
Q. What preliminary biological screening models are suitable for assessing its bioactivity?
- Methodological Answer :
- In Vitro : Antimicrobial assays (e.g., broth microdilution against S. aureus), antioxidant activity via DPPH radical scavenging .
- In Vivo : Acute toxicity testing in rodents (OECD 423) to establish safe dosing ranges before efficacy studies .
Advanced Research Questions
Q. How does polymorphism impact the biological activity of this compound, and how can polymorphs be characterized?
- Methodological Answer :
- Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. acetone) to isolate α- and β-forms .
- Characterization :
- PXRD : Differentiate crystal forms via distinct diffraction patterns (e.g., α-form peaks at 2θ = 12.4°, 15.7°) .
- DSC : Identify thermal events (e.g., β-form melts at 198°C vs. α-form at 205°C) .
- Bioactivity : Test polymorphs in the acetic acid writhing model (mice, 20 mg/kg oral dose). α-Form showed 62% pain inhibition vs. 38% for β-form .
Q. What strategies resolve contradictions in solubility data reported for this compound?
- Methodological Answer :
- Standardized Assays : Use the shake-flask method (pH 7.4 PBS, 25°C) with HPLC quantification .
- Variable Control : Account for polymorphic form (β-form solubility: 0.12 mg/mL vs. α-form: 0.08 mg/mL) and residual solvents (e.g., DMSO increases apparent solubility) .
Q. How can structure-activity relationships (SAR) guide the optimization of its analgesic properties?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-Cl with F or CH₃) and test in vivo .
- Key Findings :
- 4-Hydroxy Group : Critical for H-bonding with COX-2 (molecular docking ΔG = -9.2 kcal/mol) .
- Chlorophenyl Moiety : Enhances lipophilicity (logP = 3.1), improving blood-brain barrier penetration .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing in vivo analgesic efficacy data?
- Methodological Answer :
- Parametric Tests : Use Student’s t-test for pairwise comparisons (e.g., α-form vs. control).
- Dose-Response : Fit data to a sigmoidal Emax model (GraphPad Prism) to calculate ED₅₀ .
- Example : α-Form ED₅₀ = 12.5 mg/kg (95% CI: 10.1–14.9) vs. diclofenac ED₅₀ = 8.7 mg/kg .
Q. How can crystallographic data improve formulation strategies for this compound?
- Methodological Answer :
- Hirshfeld Analysis : Identify intermolecular interactions (e.g., O–H···O hydrogen bonds) to predict stability .
- Co-Crystallization : Screen with succinic acid to enhance solubility while retaining α-form activity .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
